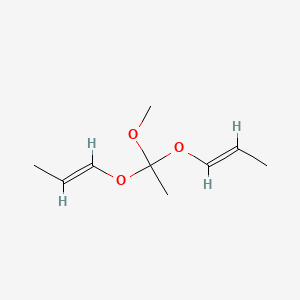
(E,E)-Di-1-propenyl methyl orthoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-Di-1-propenyl methyl orthoacetate is an organic compound characterized by its unique structure, which includes two propenyl groups and a methyl orthoacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-Di-1-propenyl methyl orthoacetate typically involves the reaction of propenyl alcohol with methyl orthoacetate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E,E)-Di-1-propenyl methyl orthoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(E,E)-Di-1-propenyl methyl orthoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E,E)-Di-1-propenyl methyl orthoacetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
- Diethyl acetal
- Dimethyl acetal
- Vinyl acetate
Uniqueness
(E,E)-Di-1-propenyl methyl orthoacetate is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain chemical reactions.
特性
CAS番号 |
66178-23-2 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
(E)-1-[1-methoxy-1-[(E)-prop-1-enoxy]ethoxy]prop-1-ene |
InChI |
InChI=1S/C9H16O3/c1-5-7-11-9(3,10-4)12-8-6-2/h5-8H,1-4H3/b7-5+,8-6+ |
InChIキー |
OKCRPXLGUMMWRB-KQQUZDAGSA-N |
異性体SMILES |
C/C=C/OC(O/C=C/C)(OC)C |
正規SMILES |
CC=COC(C)(OC)OC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



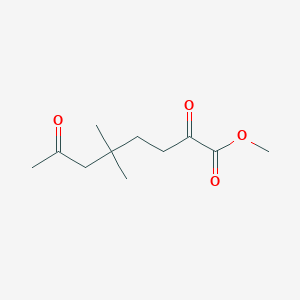
![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)


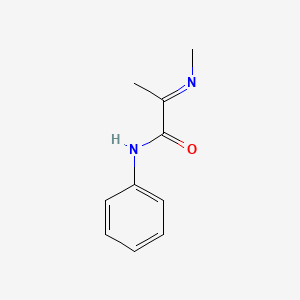

![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)
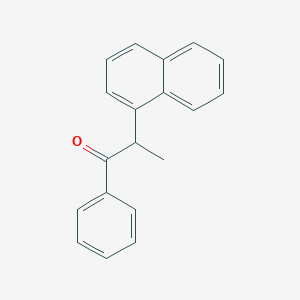
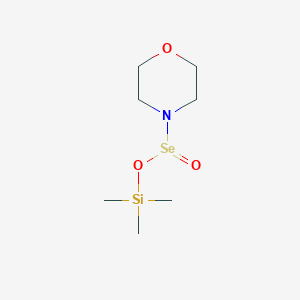


![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
